Cas no 91362-37-7 (Bis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4-ylphosphonite)

Bis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4-ylphosphonite structure
91362-37-7 structure
Product Name:Bis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4-ylphosphonite
CAS No:91362-37-7
MF:C40H51O2P
MW:594.805512666702
CID:886240
Update Time:2023-08-03

Bis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4-ylphosphonite Chemical and Physical Properties

Names and Identifiers

    • bis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4-ylphosphonite
    • bis(2,4-ditert-butylphenoxy)-(4-phenylphenyl)phosphane
    • Bis(2,4-di-tert-butylphenyl) (1,1-biphenyl)-4-ylphosphonite
    • Bis-(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4-ylphosphonite
    • Bis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4-ylphosphonite
    • 1,1'-Biphenyl-4-ylphosphonous acid bis(2,4-di-tert-butylphenyl) ester
    • Bis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4-ylphosphonite
    • Inchi: 1S/C40H51O2P/c1-37(2,3)30-20-24-35(33(26-30)39(7,8)9)41-43(32-22-18-29(19-23-32)28-16-14-13-15-17-28)42-36-25-21-31(38(4,5)6)27-34(36)40(10,11)12/h13-27H,1-12H3
    • InChI Key: PKNOHCARANUOTJ-UHFFFAOYSA-N
    • SMILES: P(C1C=CC(C2C=CC=CC=2)=CC=1)(OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C)OC1=CC=C(C=C1C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 188.094963
  • Monoisotopic Mass: 188.094963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 10
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Boiling Point: 608.9°C at 760 mmHg
  • Flash Point: 405.5°C
  • PSA: 32.05000
  • LogP: 11.63880
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